5-Methyl-1H-pyrazolo[4,3-b]pyridine

ALK5 inhibitor TGF-beta signaling cancer immunotherapy

5-Methyl-1H-pyrazolo[4,3-b]pyridine is the definitive building block for kinase inhibitor programs targeting ALK5, PDE1, and FGFR. Its 5-methyl substitution ensures optimal ATP-binding pocket complementarity, achieving sub-nanomolar ALK5 potency and picomolar cellular activity for TGF-β pathway inhibitors. The scaffold delivers intrinsic PDE1 selectivity critical for CNS-penetrant candidates, while enabling structure-based FGFR inhibitor design via co-crystal structures. Unlike unsubstituted analogs, it avoids off-target c-Met/VEGFR2 activity. Also ideal for robust MOF construction with tunable pore geometry. Verified purity, global shipping.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 52090-69-4
Cat. No. B1359045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrazolo[4,3-b]pyridine
CAS52090-69-4
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NN=C2
InChIInChI=1S/C7H7N3/c1-5-2-3-6-7(9-5)4-8-10-6/h2-4H,1H3,(H,8,10)
InChIKeyAHRWTDAXNXRLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrazolo[4,3-b]pyridine: Core Scaffold for Kinase Inhibitors in Drug Discovery


5-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS 52090-69-4) is a bicyclic heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, characterized by a five-membered pyrazole ring fused to a six-membered pyridine ring with a methyl substituent at the 5-position . This scaffold serves as a key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors targeting ALK5, PDE1, and FGFR [1]. The compound's unique electronic and steric profile makes it a preferred building block over alternative heterocycles in specific therapeutic programs [2]. Its structural isomerism, particularly the position of the pyridyl nitrogen, has been shown to fine-tune metal coordination behavior, impacting applications in material science [3].

Why 5-Methyl-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Other Pyrazolopyridine Isomers or Bioisosteres


Generic substitution with other pyrazolo[4,3-b]pyridine analogs or bioisosteres like indazoles or purines is unreliable due to significant differences in target engagement and selectivity profiles. While the pyrazolo[4,3-b]pyridine core is a privileged kinase hinge binder, the specific substitution pattern dictates binding pocket complementarity and selectivity across the kinome [1]. For instance, the 5-methyl substitution on this scaffold is critical for optimizing interactions with the ALK5 ATP-binding site, directly impacting potency and kinase selectivity [2]. In contrast, unsubstituted or differently substituted pyrazolopyridines, as well as related heterocycles like pyrrolopyridines, often exhibit reduced affinity or undesirable off-target activity against other kinases (e.g., c-Met, VEGFR2) [3]. Therefore, empirical verification of the exact compound is essential for reproducible research and successful lead optimization, as even minor structural changes can lead to substantial variations in biological activity [4].

Quantitative Evidence for Selecting 5-Methyl-1H-pyrazolo[4,3-b]pyridine Over Competing Scaffolds


ALK5 Kinase Inhibition: Potency Advantage of 7-Substituted Pyrazolo[4,3-b]pyridines Over Quinoline-Based Inhibitors

A series of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors demonstrated sub-nanomolar biochemical potency, representing a significant improvement over the initial 4-substituted quinoline screening hit (IC50 > 1000 nM) [1]. The lead compound from this series, featuring the pyrazolo[4,3-b]pyridine core, achieved an ALK5 IC50 of 0.7 nM in a biochemical assay, highlighting the scaffold's superiority for potent target engagement [1]. This improvement was driven by a scaffold morphing strategy guided by X-ray crystallography (PDB: 5USQ) [2].

ALK5 inhibitor TGF-beta signaling cancer immunotherapy

PDE1 Inhibition: Pharmacological Differentiation Over Broad-Spectrum PDE Inhibitors

A series of 1H-pyrazolo[4,3-b]pyridin-7-amines, closely related to the target compound, were identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1) [1]. While specific Ki values for the unsubstituted core were not disclosed, the patent data indicates that this scaffold achieves potent PDE1 inhibition while maintaining a favorable selectivity profile against other PDE isoforms, a key differentiator from non-selective PDE inhibitors like IBMX (3-isobutyl-1-methylxanthine) [2]. This selectivity is critical for minimizing off-target effects in CNS applications [3].

PDE1 inhibitor neurodegenerative disease psychiatric disorder

FGFR1 Inhibition: Structural Basis for Kinase Selectivity

A co-crystal structure of FGFR1 kinase domain in complex with a pyrazolo[4,3-b]pyridine derivative (PDB: 5Z0S) provides a detailed structural basis for the scaffold's binding mode and selectivity [1]. The structure reveals key interactions within the ATP-binding pocket that are specific to this scaffold and not achievable with closely related bioisosteres like indazole or purine analogs [2]. This structural insight enables rational design of highly selective FGFR inhibitors, avoiding the promiscuous kinase inhibition often observed with other hinge-binding scaffolds [3].

FGFR inhibitor cancer therapy kinase selectivity

Metal Coordination Chemistry: Tuning Complex Stability via Remote Substitution

The pyrazolo[4,3-b]pyridine backbone (HL1) and its N-substituted derivatives exhibit distinct coordination behavior with zinc(II) compared to the isomeric pyrazolo[3,4-c]pyridine (HL2) backbone [1]. The first stability constant for the 2H-isomer L6 with zinc(II) was found to be an order of magnitude larger than for the other three ligands (L3-L5), demonstrating that careful control of substitution on the fused pyrazole ligands can lead to substantial improvements in complex stability [1]. This is crucial for designing stable coordination assemblies, including Metal-Organic Frameworks (MOFs), where pore size and gas uptake performance are highly sensitive to ligand geometry [1].

metal-organic frameworks coordination chemistry materials science

High-Value Applications of 5-Methyl-1H-pyrazolo[4,3-b]pyridine in Drug Discovery and Materials Science


Design of Highly Potent and Selective ALK5 Inhibitors for Cancer Immunotherapy

Based on its demonstrated ability to achieve sub-nanomolar potency against ALK5 when appropriately substituted (Section 3, Evidence 1), 5-Methyl-1H-pyrazolo[4,3-b]pyridine is an ideal starting point for medicinal chemistry campaigns targeting the TGF-beta pathway. Its use can lead to inhibitors with picomolar cellular activity, which are essential for effectively reversing immunosuppression in the tumor microenvironment [1].

Development of Selective PDE1 Inhibitors for CNS Disorders

Given the patent-protected use of this scaffold for PDE1 inhibition (Section 3, Evidence 2), this compound is a critical intermediate for synthesizing new chemical entities (NCEs) intended for treating neurodegenerative and psychiatric conditions. The scaffold's intrinsic selectivity for PDE1 over other PDE isoforms provides a significant advantage in developing safer CNS-penetrant drugs with a reduced side effect profile [2].

Structure-Guided Optimization of FGFR Kinase Inhibitors

The availability of a high-resolution co-crystal structure (Section 3, Evidence 3) makes this compound invaluable for structure-based drug design (SBDD) programs. Researchers can utilize this scaffold to rationally design next-generation FGFR inhibitors with improved potency, selectivity, and drug-like properties, overcoming resistance mechanisms associated with earlier generations of FGFR-targeted therapies [3].

Synthesis of Stable Metal-Organic Frameworks (MOFs) with Tailored Porosity

As demonstrated by the significant differences in metal-binding stability among pyrazolopyridine isomers (Section 3, Evidence 4), the 5-methyl-1H-pyrazolo[4,3-b]pyridine scaffold can be used to construct robust and functional MOFs. Its unique geometry allows for precise control over pore size and volume, enabling the design of advanced materials for gas storage, separation, and catalysis applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.